Benzamide, N-(2,5-dimethoxyphenyl)-3-trifluoromethyl-
Overview
Description
Benzamide, N-(2,5-dimethoxyphenyl)-3-trifluoromethyl- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. The compound’s structure includes a benzamide core with a 2,5-dimethoxyphenyl group and a trifluoromethyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Benzamides, including N-(2,5-dimethoxyphenyl)-3-(trifluoromethyl)benzamide, are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . .
Mode of Action
Benzamides are known to exhibit a variety of biological activities, including antioxidant, free radical scavenging, and metal chelating activity . Some benzamides have also shown effective antibacterial activities against certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,5-dimethoxyphenyl)-3-trifluoromethyl- typically involves the reaction of 2,5-dimethoxyaniline with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,5-Dimethoxyaniline+Trifluoromethylbenzoyl chloride→Benzamide, N-(2,5-dimethoxyphenyl)-3-trifluoromethyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2,5-dimethoxyphenyl)-3-trifluoromethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(2,5-dimethoxyphenyl)-3-trifluoromethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(2,5-dimethoxyphenyl)-4-nitro-
- Benzamide, N-(2,5-dimethoxyphenyl)-3-methoxy-
- Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-
Uniqueness
Benzamide, N-(2,5-dimethoxyphenyl)-3-trifluoromethyl- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-12-6-7-14(23-2)13(9-12)20-15(21)10-4-3-5-11(8-10)16(17,18)19/h3-9H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZUAHXGRAXOAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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